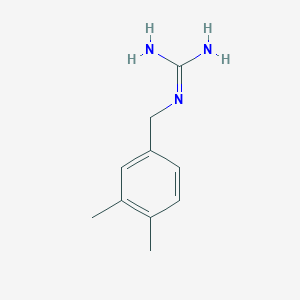

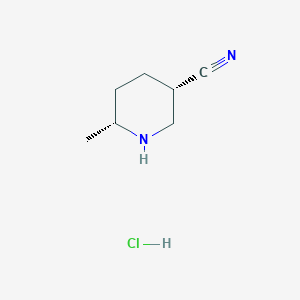

![molecular formula C18H23N3O2S2 B2717235 4-{2-[(4-Methoxybenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinyl}morpholine CAS No. 303985-02-6](/img/structure/B2717235.png)

4-{2-[(4-Methoxybenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinyl}morpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-{2-[(4-Methoxybenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinyl}morpholine” is a chemical compound . It is a pyrimidine derivative.

Synthesis Analysis

The synthesis of similar compounds involves multiple steps . For instance, readily available 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol were used to develop two alternative approaches to the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid in total yields of 17% and 37%, respectively .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula, molecular weight, melting point, boiling point, and density .Wissenschaftliche Forschungsanwendungen

Synthesis and Imaging Agents

A significant application of compounds related to 4-{2-[(4-Methoxybenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinyl}morpholine is in the synthesis of potential PET (Positron Emission Tomography) agents for imaging in Parkinson's disease. The synthesis process involves multiple steps, including the preparation of the reference standard and its precursor, leading to the target tracer [11C]HG-10-102-01. This tracer shows promise for imaging LRRK2 enzyme activity, which is relevant to Parkinson's disease research, with high radiochemical yield and purity (Wang, Gao, Xu, & Zheng, 2017).

Antibacterial and Enzyme Inhibition

Another area of research involves the synthesis of novel compounds derived from similar chemical structures, showcasing potential as antibacterial and enzyme inhibitors. These studies have produced compounds with notable activity against carbonic anhydrases, a family of enzymes important for various physiological functions. The discovery and optimization of these inhibitors are crucial for developing new therapeutic agents for diseases where carbonic anhydrase activity is implicated (Supuran, Maresca, Gregáň, & Remko, 2013).

Anti-Inflammatory and Analgesic Agents

Research has also focused on synthesizing new heterocyclic compounds with anti-inflammatory and analgesic properties. By modifying the chemical structure to include different functional groups, researchers have developed compounds with high COX-2 inhibition, analgesic, and anti-inflammatory activities. These findings are significant for the pharmaceutical industry in searching for more effective and selective pain management and anti-inflammatory drugs (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Corrosion Inhibitors

Another application area is the development of corrosion inhibitors for carbon steel, demonstrating the versatility of these compounds beyond biomedicine. New pyridopyrimidinones derivatives have been synthesized and characterized, showing potent inhibition behavior for the corrosion of API 5L X52 carbon steel in acidic solutions. These studies not only contribute to the chemical industry by providing solutions to corrosion but also illustrate the multifaceted uses of such compounds (Abdallah, Shalabi, & Bayoumy, 2018).

Eigenschaften

IUPAC Name |

4-[2-[(4-methoxyphenyl)methylsulfanyl]-6-(methylsulfanylmethyl)pyrimidin-4-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S2/c1-22-16-5-3-14(4-6-16)12-25-18-19-15(13-24-2)11-17(20-18)21-7-9-23-10-8-21/h3-6,11H,7-10,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMJAUHZGETYMFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CSC2=NC(=CC(=N2)N3CCOCC3)CSC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chlorophenyl)-3-[1-(2-thienylcarbonyl)-1H-pyrazol-3-yl]-4(1H)-pyridazinone](/img/structure/B2717152.png)

![Ethyl 4-[[1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B2717158.png)

![2-[1-(2-Methylpropyl)benzimidazol-2-yl]ethan-1-ol](/img/structure/B2717162.png)

![4-[1-(4-Methoxy-3-methylphenyl)sulfonylazetidin-3-yl]piperazin-2-one](/img/structure/B2717164.png)

![(2-Fluorophenyl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2717166.png)

![N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2717169.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-fluorophenyl)piperidine-4-carboxamide](/img/structure/B2717170.png)

![2-[(3,4-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone](/img/structure/B2717173.png)

![N-[3-[2-ethylsulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2717175.png)